molecular formula C24H20N4OS B11967504 (2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one

(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one

Katalognummer: B11967504
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: ZBMBLUNPUQBZHZ-WOVKQBCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzyl group, and a phenylmethylidene group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multi-step reactions. One common synthetic route includes the condensation of benzaldehyde with a thiazolidine derivative under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the hydrazone linkage. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Analyse Chemischer Reaktionen

BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with other similar compounds, such as:

    4-(DIMETHYLAMINO)BENZALDEHYDE [(2E)-5-(2-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZONE: This compound has a similar thiazolidine structure but with different substituents.

    Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring but differ in their functional groups and biological activities. The uniqueness of BENZALDEHYDE ((2E)-5-BENZYL-4-OXO-3-{[(E)-PHENYLMETHYLIDENE]AMINO}-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H20N4OS

Molekulargewicht

412.5 g/mol

IUPAC-Name

(2E)-5-benzyl-3-[(E)-benzylideneamino]-2-[(E)-benzylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N4OS/c29-23-22(16-19-10-4-1-5-11-19)30-24(27-25-17-20-12-6-2-7-13-20)28(23)26-18-21-14-8-3-9-15-21/h1-15,17-18,22H,16H2/b25-17+,26-18+,27-24+

InChI-Schlüssel

ZBMBLUNPUQBZHZ-WOVKQBCDSA-N

Isomerische SMILES

C1=CC=C(C=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=CC=C3)/S2)/N=C/C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=NN=CC3=CC=CC=C3)S2)N=CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.